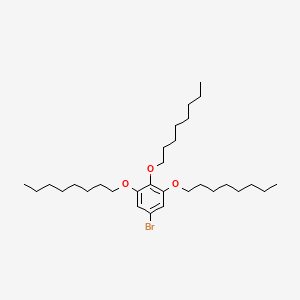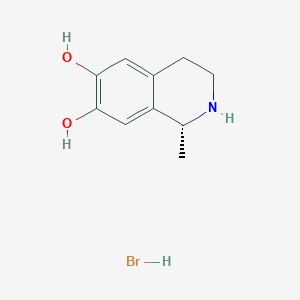![molecular formula C10H22N2Na4O12+2 B14114538 Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)
Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) is a chemical compound with the molecular formula C10H12N2Na4O8 It is commonly used in various scientific and industrial applications due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by neutralization and crystallization. The reaction conditions generally include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is often purified through recrystallization and drying to obtain the desired hydrate form.
化学反応の分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its most notable reaction.
Substitution: It can participate in substitution reactions where its carboxyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release ethylenediamine and glycine derivatives.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions are typically carried out in aqueous solutions at neutral to slightly alkaline pH.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Chelation: Metal-EDTA complexes.
Substitution: Various substituted ethylenediamine derivatives.
Hydrolysis: Ethylenediamine and glycine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is extensively used as a chelating agent to sequester metal ions in analytical and preparative procedures. It is also employed in titrations to determine metal ion concentrations.
Biology
In biological research, it is used to remove metal ions that can interfere with biochemical assays and enzyme activities. It is also utilized in cell culture media to stabilize metal ions and prevent precipitation.
Medicine
In medicine, it is used in formulations to treat heavy metal poisoning by chelating and facilitating the excretion of toxic metals from the body. It is also included in some pharmaceutical preparations to enhance stability and efficacy.
Industry
In industrial applications, it is used in water treatment processes to prevent scale formation and corrosion by binding metal ions. It is also used in the textile and paper industries as a bleaching agent and in the cosmetics industry as a stabilizer.
作用機序
The primary mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) involves chelation, where it binds to metal ions through its carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include various metal ions such as calcium, magnesium, and iron, and the pathways involved include the formation of coordination complexes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound without sodium ions.
Ethylenediaminetetraacetic acid disodium salt: A similar compound with two sodium ions instead of four.
Ethylenediaminetetraacetic acid tetrasodium salt: The anhydrous form of the compound.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Its hydrated form provides additional stability and ease of handling in various applications compared to its anhydrous counterparts.
特性
分子式 |
C10H22N2Na4O12+2 |
|---|---|
分子量 |
454.25 g/mol |
IUPAC名 |
tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.4Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;4*1H2/q;4*+1;;;;/p-2 |
InChIキー |
XFLNVMPCPRLYBE-UHFFFAOYSA-L |
正規SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)

![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)
![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)
![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)





![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
